(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol
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Description
1-O-(alpha-D-galactopyranosyl)-N-octanoylphytosphingosine is a glycophytoceramide having an alpha-D-galactopyranosyl residue at the O-1 position and an octanoyl group attached to the nitrogen. It derives from an alpha-D-galactose and an octanoic acid.
Scientific Research Applications
Anticoagulant Activity of Sulfated Polysaccharides
The study by Ciancia, Quintana, & Cerezo (2010) discusses the anticoagulant behavior of sulfated polysaccharides from seaweeds. The research highlights the non-specific polar interaction between the negatively and positively charged groups in the polysaccharide and protein. The anticoagulant activity is mainly due to thrombin inhibition mediated by antithrombin and/or heparin cofactor II.
Biological Effects of Gum Arabic
Ali, Ziada, & Blunden (2009) in their paper “Biological effects of gum arabic: a review of some recent research”, discuss various pharmacological properties of gum arabic. The substance has been claimed to act as an anti-oxidant and protect against experimental hepatic, renal, and cardiac toxicities in rats.
Downstream Processing of Biologically Produced Diols
Xiu & Zeng (2008) in “Present state and perspective of downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol” discuss the separation of diols from fermentation broth, which is crucial in their microbial production. The review highlights the need for improved methods in terms of yield, purity, and energy consumption in the downstream processing of biologically produced diols.
Radical Scavengers and Cellular Health
Chromones as Radical Scavengers
Yadav et al. (2014) in their study “Chromones and their derivatives as radical scavengers: a remedy for cell impairment” highlight the antioxidant properties of chromones. These compounds are associated with various physiological activities such as anti-inflammatory, antidiabetic, antitumor, and anticancer. The review suggests that the antioxidant property of chromones is due to their ability to neutralize active oxygen and cut off free radical processes that can delay or inhibit cell impairment.
Arabinogalactan Proteins in Moss
Fu, Yadav, & Nothnagel (2007) in “Physcomitrella patens arabinogalactan proteins contain abundant terminal 3-O-methyl-l-rhamnosyl residues not found in angiosperms” discuss the biochemical investigation of arabinogalactan proteins (AGPs) in Physcomitrellapatens, emphasizing the glycan chains. The study found that the moss AGP glycan chains contained about 15 mol% terminal 3-O-methyl-l-rhamnosyl residues, which have not been found in angiosperm AGPs. This unusual sugar is likely to have considerable effects on the overall polarity of Physcomitrella AGPs.
properties
Product Name |
(2S,3S,4R)-N-Octanoyl-1-[(alpha-D-galactopyranosyl)oxy]-2-amino-octadecane-3,4-diol |
---|---|
Molecular Formula |
C32H63NO9 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide |
InChI |
InChI=1S/C32H63NO9/c1-3-5-7-9-10-11-12-13-14-15-17-18-20-25(35)28(37)24(33-27(36)21-19-16-8-6-4-2)23-41-32-31(40)30(39)29(38)26(22-34)42-32/h24-26,28-32,34-35,37-40H,3-23H2,1-2H3,(H,33,36)/t24-,25+,26+,28-,29-,30-,31+,32-/m0/s1 |
InChI Key |
PFXOKSFCNLTBGK-YFWOXBOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)NC(=O)CCCCCCC)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCC(C(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCC)O)O |
Origin of Product |
United States |
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